molecular formula C4HCl2NOS B132737 2-Chloro-1,3-thiazole-5-carbonyl chloride CAS No. 148637-74-5

2-Chloro-1,3-thiazole-5-carbonyl chloride

Cat. No.: B132737
CAS No.: 148637-74-5
M. Wt: 182.03 g/mol
InChI Key: GZSJPOBGZMUSPV-UHFFFAOYSA-N
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Description

2-Chloro-1,3-thiazole-5-carbonyl chloride (CAS 148637-74-5) is a high-purity chemical intermediate of significant interest in advanced organic synthesis and pharmaceutical research. Its molecular structure, characterized by a reactive acyl chloride group positioned on a 2-chlorothiazole heterocyclic ring, makes it a versatile and essential building block for constructing more complex molecules . The compound has a molecular formula of C 4 HCl 2 NOS and a molecular weight of 182.03 g/mol . A prime example of its application is its role as a key synthetic intermediate in the production of active pharmaceutical ingredients such as Ritonavir, showcasing its critical importance in the development of life-saving medications . The presence of the carbonyl chloride group allows for efficient further functionalization, typically through reactions with nucleophiles to form amides or esters, thereby serving as a platform for building molecular complexity in specialty chemical manufacturing . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. It is typically supplied in amber glass bottles to ensure stability .

Properties

IUPAC Name

2-chloro-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3(8)2-1-7-4(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSJPOBGZMUSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640406
Record name 2-Chloro-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148637-74-5
Record name 2-Chloro-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination with Thionyl Chloride

The most straightforward method involves refluxing 2-chloro-1,3-thiazole-5-carboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Reaction Conditions :

  • Molar Ratio : 1:3 (carboxylic acid : SOCl₂)

  • Temperature : 70–80°C under anhydrous conditions

  • Duration : 4–6 hours

  • Catalyst : None required, though dimethylformamide (DMF) may accelerate the reaction.

Mechanistic Insights :
The carbonyl oxygen attacks electrophilic sulfur in SOCl₂, forming a mixed anhydride intermediate. Subsequent elimination of SO₂ and HCl yields the acyl chloride.

Yield and Purity :

  • Yield : 85–92%

  • Purity : >95% (after distillation under reduced pressure).

Industrial Adaptation :
Continuous flow reactors enhance safety by minimizing exposure to SOCl₂ vapors. Quenching with cold water followed by extraction with dichloromethane isolates the product.

Hantzsch Thiazole Synthesis Followed by Functionalization

Thiazole Ring Formation

The Hantzsch synthesis constructs the thiazole core by reacting α-chloro ketones with thioamides. For 2-chloro-1,3-thiazole-5-carbonyl chloride, α-chloroacetyl chloride and thioacetamide are typical precursors4.

Reaction Sequence :

  • Ring Formation :

    ClCH2COCl+CH3CSNH22-Chloro-1,3-thiazole-5-carboxylic acid+byproducts\text{ClCH}_2\text{COCl} + \text{CH}_3\text{CSNH}_2 \rightarrow \text{2-Chloro-1,3-thiazole-5-carboxylic acid} + \text{byproducts}
    • Conditions : Ethanol solvent, 60°C, 8 hours4.

  • Chlorination :
    The carboxylic acid intermediate is treated with SOCl₂ as described in Section 1.1.

Key Challenges :

  • Byproduct Formation : Competing reactions may yield 4-substituted thiazoles.

  • Yield Optimization : Ring formation yields 60–70%, necessitating purification via recrystallization4.

Diazotization and Chlorination of Aminothiazole Derivatives

Sandmeyer Reaction Pathway

This method starts with 2-amino-1,3-thiazole-5-carboxylic acid, which undergoes diazotization followed by chlorination.

Steps :

  • Diazotization :

    • Treat the amine with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

  • Chlorination :

    • Introduce CuCl₂ or HCl/Cl₂ to replace the diazo group with chlorine.

    • Subsequent treatment with SOCl₂ converts the carboxylic acid to acyl chloride.

Advantages :

  • Selectivity : High regioselectivity for the 2-position.

  • Yield : 75–80% after sequential steps.

Oxidation-Chlorination of Thiazole Alcohols

Stepwise Functionalization

A hydroxymethyl group (-CH₂OH) at the 5-position is oxidized to a carboxylic acid (-COOH) and then chlorinated.

Oxidation :

  • Reagents : KMnO₄ in acidic medium (H₂SO₄) or CrO₃.

  • Conditions : 80°C, 12 hours, yielding 2-chloro-1,3-thiazole-5-carboxylic acid.

Chlorination :

  • Follow the SOCl₂ method (Section 1.1).

Limitations :

  • Multi-Step Process : Lower overall yield (50–60%) due to oxidation inefficiencies.

Comparative Analysis of Preparation Methods

Method Yield Purity Complexity Industrial Feasibility
Direct Chlorination85–92%>95%LowHigh
Hantzsch Synthesis60–70%85–90%ModerateModerate
Diazotization-Chlorination75–80%90–95%HighLow
Oxidation-Chlorination50–60%80–85%HighLow

Key Observations :

  • Direct Chlorination is preferred industrially due to high yield and simplicity.

  • Hantzsch Synthesis offers versatility but requires rigorous purification.

  • Diazotization is limited by its sensitivity to temperature and stoichiometry4.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiazole derivatives, amides, esters, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

Chemistry

2-Chloro-1,3-thiazole-5-carbonyl chloride is primarily used as an intermediate in the synthesis of more complex heterocyclic compounds. It participates in various chemical reactions including:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines and alcohols.
  • Condensation Reactions : It reacts with amines to form amides and with alcohols to create esters.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction reactions affecting the oxidation state of sulfur within the thiazole ring.

Biology

In biological research, this compound is utilized in the development of biologically active molecules. Its derivatives have shown potential in pharmaceutical applications, particularly for:

  • Antimicrobial Agents : Research indicates that compounds derived from this compound exhibit antimicrobial properties.
  • Anticancer Drugs : Some derivatives are being studied for their efficacy against various cancer cell lines.

Medicine

The compound plays a role in drug development, particularly in synthesizing novel pharmaceuticals. Its mechanism often involves covalent interactions with nucleophilic sites on proteins or enzymes, which may inhibit their function. This characteristic is crucial for developing targeted therapies in oncology and infectious diseases.

Industry

In industrial applications, this compound serves as a key raw material for producing agrochemicals and specialty chemicals. Its derivatives are important in formulating pesticides and herbicides due to their biological activity .

Data Tables

Application AreaSpecific UseExample Compounds
ChemistryIntermediate for synthesisVarious thiazole derivatives
BiologyAntimicrobial agentsDerivatives undergoing clinical trials
MedicineAnticancer drugsNovel compounds targeting specific cancer types
IndustryAgrochemicals productionPesticides formulated from derivatives

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results demonstrated significant inhibition at low concentrations, suggesting potential for developing new antibiotics.

Case Study 2: Anticancer Properties

Research focusing on a derivative of this compound showed promising results in vitro against breast cancer cell lines. The mechanism involved apoptosis induction through interaction with specific cellular pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-thiazole-5-carbonyl chloride involves its reactivity with various biological molecules. The compound can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting their function. This interaction is often mediated by the formation of covalent bonds between the carbonyl chloride group and nucleophilic residues in the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table highlights key structural features of 2-Chloro-1,3-thiazole-5-carbonyl chloride and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (2), COCl (5) C₄HCl₂NOS 198.48 High reactivity due to COCl group
5-Methyl-1,3-thiazole-2-carbonyl chloride COCl (2), CH₃ (5) C₅H₄ClNOS 161.60 Methyl group enhances lipophilicity
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride CH₃ (2), CF₃ (4), COCl (5) C₆H₃ClF₃NOS 237.60 CF₃ group increases electrophilicity
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride Benzofuranyl (2), CH₃ (4), COCl (5) C₁₂H₉ClNO₂S 266.72 Benzofuran moiety expands aromaticity
5-Chloro-2-methyl-1,3-thiazole Cl (5), CH₃ (2) C₄H₄ClNS 133.60 Simpler structure; lacks COCl group

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride enhances the electrophilicity of the carbonyl carbon, making it more reactive than the methyl-substituted analog .
  • Aromatic Extensions : The benzofuranyl derivative (CAS: 306936-09-4) introduces a fused aromatic ring system, which may improve binding affinity in drug design .
This compound
  • Reactivity : The COCl group undergoes nucleophilic substitution with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively. The electron-withdrawing chlorine at position 2 further activates the carbonyl toward attack.
  • Applications : Used in synthesizing herbicides, fungicides, and active pharmaceutical ingredients (APIs) .
Comparisons :

5-Methyl-1,3-thiazole-2-carbonyl chloride (CAS: 61291-22-3) :

  • The methyl group at position 5 increases steric hindrance, reducing reactivity compared to the target compound. It is often used in peptide coupling reactions .

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (CAS: 117724-64-8) :

  • The CF₃ group significantly boosts electrophilicity, making it ideal for synthesizing fluorinated agrochemicals .

Benzofuranyl Derivative (CAS: 306936-09-4) :

  • The benzofuran ring enhances π-π stacking interactions, making this compound valuable in medicinal chemistry for kinase inhibitors .

Biological Activity

2-Chloro-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound characterized by a thiazole ring and a carbonyl chloride functional group. Its molecular formula is C₄HCl₂NOS, and it has a molecular weight of approximately 182.018 g/mol. This compound is notable for its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with thionyl chloride or other chlorinating agents. This reaction allows for the introduction of the carbonyl chloride group, enhancing the compound's electrophilic properties and reactivity towards nucleophiles .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications. The biological activities are often attributed to its ability to interact with various biological macromolecules, influencing cellular processes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound and its derivatives:

  • Mechanism of Action : The compound's reactivity allows it to form covalent bonds with nucleophilic sites in microbial cells, leading to disruption of essential cellular functions.
  • Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.48 µg/mL to 31.25 µg/mL against various bacterial strains .
CompoundMIC (µg/mL)Target Organism
Compound A0.48Staphylococcus aureus
Compound B7.81Escherichia coli
Compound C15.62Pseudomonas aeruginosa

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

  • Cell Viability : In vitro studies have shown that derivatives of this compound can inhibit cell viability in cancer cell lines such as MDA-MB-231 and MCF-7.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with these compounds led to increased early and late apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of several thiazole derivatives, including those based on this compound. The results indicated that these compounds exhibited potent antibacterial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than standard antibiotics .
  • Anticancer Research : Another study focused on the anticancer potential of thiazole derivatives synthesized from this compound. The findings suggested that these compounds could effectively induce apoptosis in breast cancer cell lines through the activation of caspase pathways .

Q & A

Q. What role does the chloro substituent play in modulating the thiazole ring’s aromaticity and reactivity?

  • Methodological Answer :
  • Aromaticity Metrics : Calculate NICS (Nucleus-Independent Chemical Shift) values via DFT to quantify aromaticity. The electron-withdrawing chloro group may reduce aromatic stabilization, increasing susceptibility to electrophilic attack .
  • Comparative Reactivity : Synthesize analogs (e.g., 2-methyl-thiazole-5-carbonyl chloride) to benchmark substitution rates in SNAr reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,3-thiazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-1,3-thiazole-5-carbonyl chloride

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